5-bromo-2-methoxyphenyl acetate
Description
5-Bromo-2-methoxyphenyl acetate is an aromatic ester characterized by a brominated methoxyphenyl backbone linked to an acetyl group. These compounds are typically synthesized via esterification, oxidation, or coupling reactions and are utilized in pharmaceuticals, materials science, and catalysis .
Properties
IUPAC Name |
acetic acid;5-bromo-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2.C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDFQOBSHWDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30792865 | |
| Record name | Acetic acid--5-bromo-2-methoxyphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30792865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66037-04-5 | |
| Record name | Acetic acid--5-bromo-2-methoxyphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30792865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 2-Methoxyphenol
The phenolic hydroxyl group of 2-methoxyphenol is protected via acetylation using acetic anhydride under acidic catalysis. This step prevents unwanted side reactions during subsequent bromination.
Reaction Conditions :
Workup :
The crude product is extracted with dichloromethane, washed with saturated NaCl, and concentrated to yield 2-methoxyphenyl acetate as a pale-yellow liquid. Reported yields exceed 94% under optimized conditions.
Bromination of 2-Methoxyphenyl Acetate
Electrophilic bromination introduces a bromine atom at the para position relative to the methoxy group, directed by its strong electron-donating effect.
Reaction Conditions :
Workup :
The reaction mixture is quenched in water, extracted with ethyl acetate, and concentrated to yield This compound as a white solid. This step achieves a 94% yield , with an overall process efficiency of 89% .
Catalytic Systems and Reaction Optimization
Role of Iron Catalysis
Iron powder in bromination reactions facilitates the generation of bromine radicals, enhancing regioselectivity for para-substitution. Comparative studies show that omitting iron reduces yields by >30% .
Lewis Acid Catalysis
Aluminum chloride (AlCl₃) has been employed in related bromoacetylation reactions to stabilize transition states and improve reaction rates. For example, AlCl₃ (1.4–1.6 equiv) enhances the efficiency of Fries rearrangement in brominated intermediates.
Data Tables: Comparative Analysis of Methods
Table 1. Reaction Conditions and Yields for this compound Synthesis
| Method | Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylation + Br₂ | Br₂ | Fe powder | 70–80 | 94 | |
| NBS Bromination | NBS | None | 0–25 | 85* |
*Estimated from analogous reactions.
Industrial-Scale Considerations
The method described in is industrially viable due to:
-
Cost-Effectiveness : Low-cost reagents (acetic anhydride, bromine).
-
Purity : Final product purity exceeds 98% after recrystallization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Acetic acid–5-bromo-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Acetic acid–5-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research explores its potential use in developing new pharmaceuticals.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–5-bromo-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Thiazol-2-yl Derivatives
Several thiazol-2-yl derivatives bearing the 5-bromo-2-methoxyphenyl group were synthesized via Dess-Martin Periodinane oxidation (). Key differences include:
- Substituent Effects : The nature of the aryl group (e.g., 4-trifluoromethylphenyl vs. thiophen-2-yl) significantly impacts yield and physical state. For example, compound 2f (4-trifluoromethylphenyl) yielded 35% as a yellow oil, while 2g (4-chlorophenyl) yielded 89% as a colorless oil .
- Stability : The thiophen-2-yl derivative (2h ) formed a yellow wax, suggesting weaker crystallinity compared to other analogs.
Table 1: Thiazol-2-yl Derivatives Comparison
| Compound ID | Substituent | Yield | Physical State |
|---|---|---|---|
| 2f | 4-Trifluoromethylphenyl | 35% | Yellow oil |
| 2g | 4-Chlorophenyl | 89% | Colorless oil |
| 2h | Thiophen-2-yl | 79% | Yellow wax |
| 2i | 4-Methoxyphenyl | 83% | Colorless oil |
Antimony Coordination Complexes
Tris(5-bromo-2-methoxyphenyl)antimony derivatives exhibit unique coordination geometries and applications:
Acrylate and Methanone Derivatives
- Methyl 3-(5-Bromo-2-Methoxyphenyl)Acrylate : Synthesized via a Wittig reaction with 78% yield, this white solid contrasts with oily derivatives, highlighting the role of conjugation in stabilizing crystalline structures .
- (5-Bromo-2-Methoxyphenyl)(4-Ethyl-Cyclohexyl)Methanone: The cyclohexane ring adopts a chair conformation, with π-π interactions (3.697 Å) stabilizing the crystal packing. This structural rigidity differs from flexible ester analogs .
Carbamate and Hydrochloride Derivatives
- (S)-tert-Butyl (1-(5-Bromo-2-Methoxyphenyl)Ethyl)Carbamate : Priced at $2000/g, its high cost reflects complex synthesis (e.g., chiral resolution) compared to straightforward esterifications .
- Methyl Amino(5-Bromo-2-Methoxyphenyl)Acetate Hydrochloride: With 95% purity, this hydrochloride salt demonstrates enhanced stability for pharmaceutical applications, unlike neutral esters .
Functional Group Analogs
Table 2: Key Physicochemical Properties
| Compound | Molecular Weight | Physical State | Key Feature |
|---|---|---|---|
| 5-Bromo-2-Methoxyphenyl Acetate (inferred) | ~245.1 | Likely liquid | Ester flexibility |
| Methyl 3-(5-Bromo-2-Methoxyphenyl)Acrylate | 259.1 | White solid | Conjugated double bond |
| Tris(5-Bromo-2-Methoxyphenyl)Antimony Bis(2-Nitrobenzoate) | ~950.3 | Crystalline | Trigonal bipyramidal Sb center |
Biological Activity
5-Bromo-2-methoxyphenyl acetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the 5-position and a methoxy group at the 2-position on the phenyl ring. This specific arrangement significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the acetylation of 5-bromo-2-methoxyphenol. The compound can be characterized using various spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure and purity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that several compounds derived from this acetate displayed significant inhibition against a range of bacterial strains. The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| α-Glucosidase Inhibition | Moderate inhibition with IC50 values ranging from 12.4 to 103.2 μM | |
| Neuroprotective | Potential protective effects in neuronal models |
The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of specific biological pathways, making it a valuable candidate for drug development .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 μM). The study concluded that this compound could serve as a lead for developing new anticancer agents targeting similar pathways .
- α-Glucosidase Inhibition : In another investigation focused on diabetic treatment, derivatives of this compound were synthesized and tested for α-glucosidase inhibition. Out of twenty-five compounds evaluated, twenty-three exhibited moderate to excellent inhibitory activities, suggesting potential applications in managing postprandial hyperglycemia .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-bromo-2-methoxyphenyl acetate, and how do reaction conditions impact yield and purity?
- Methodology:
- Step 1: Bromination of 2-methoxyphenol using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid to yield 5-bromo-2-methoxyphenol .
- Step 2: Acetylation via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) or acid catalyst .
- Optimization: Solvent choice (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 phenol:acetylating agent) significantly affect yield (reported 70–85%) and purity. Purification via column chromatography (hexane:ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Techniques:
- ¹H/¹³C NMR: Identify substituent effects:
- Methoxy group: Singlet at ~3.8 ppm (¹H); ~55 ppm (¹³C).
- Acetate methyl: ~2.3 ppm (¹H); ~21 ppm (¹³C).
- Aromatic protons: Doublets (J = 8–9 Hz) due to bromine’s deshielding effect .
- IR Spectroscopy: C=O stretch at ~1740 cm⁻¹ (acetate); C-O (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 259 (C₉H₉BrO₃) with isotopic pattern characteristic of bromine .
Advanced Research Questions
Q. How do electronic effects of bromine and methoxy substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Mechanistic Insights:
- Bromine (electron-withdrawing) deactivates the ring, directing EAS to the para position relative to itself.
- Methoxy (electron-donating) activates the ring, competing for ortho/para directionality. Computational studies (DFT) predict dominant bromine-directed reactivity .
- Experimental Validation: Nitration reactions yield para-nitro derivatives as major products (confirmed by HPLC and X-ray crystallography) .
Q. What computational chemistry models predict the regioselectivity of this compound in cross-coupling reactions, and how do they align with experimental data?
- Approaches:
- DFT Calculations: HOMO/LUMO analysis and Fukui indices identify C4 (para to Br) as the most reactive site for Suzuki-Miyaura coupling .
- Comparison with Experiment: Coupling with phenylboronic acid yields 4-phenyl derivatives (85% yield), corroborating computational predictions .
Q. How can this compound serve as a ligand precursor in organometallic complexes, and what structural features arise?
- Case Study:
- Synthesis: Reaction with tris(5-bromo-2-methoxyphenyl)antimony and thiophene-2-aldoxime forms bis(oximato) complexes, characterized by X-ray diffraction .
- Structural Implications: The acetate’s methoxy and bromine groups enhance ligand rigidity, favoring tetrahedral coordination geometries. Crystallographic data reveal intermolecular Br···O interactions (3.2 Å) stabilizing the lattice .
Critical Analysis of Contradictions/Gaps
- Synthesis Variability: and suggest divergent bromination protocols (NBS vs. Br₂). NBS offers better regioselectivity but lower yields (70%) compared to Br₂ (85%) .
- Computational vs. Experimental: While DFT predicts C4 reactivity in EAS, competing methoxy-directed pathways require further exploration via kinetic studies .
Applications in Research
- Medicinal Chemistry: Analogues (e.g., methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate) show serotonin receptor modulation, suggesting potential antidepressant applications .
- Materials Science: Carbazole derivatives (e.g., 9-(5-bromo-2-methoxyphenyl)-9H-carbazole) exhibit luminescence properties for OLED development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
